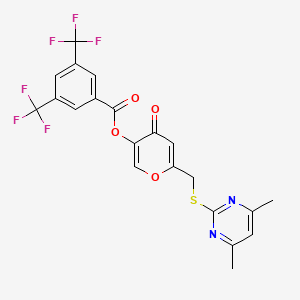

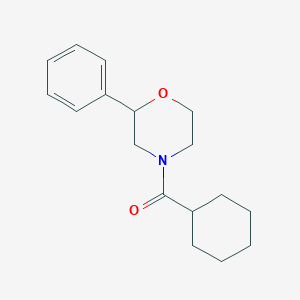

![molecular formula C15H15NOS B2979651 N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide CAS No. 51948-22-2](/img/structure/B2979651.png)

N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide is a compound that belongs to the class of heterocyclic compounds known as benzothiophenes. These compounds are characterized by a benzene ring fused to a thiophene ring. The presence of the benzamide group further enhances its chemical properties and potential applications. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Mecanismo De Acción

Target of Action

The primary targets of N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide are lipophilic amino acids such as LEU4607, ILE406, and ALA410 . These amino acids play a crucial role in protein structure and function, and their interaction with the compound can influence various biological processes.

Mode of Action

this compound interacts with its targets through a β-attack on the benzylidene moiety, followed by 1,6-intramolecular dipolar cyclization with concomitant aromatization . This interaction results in changes to the structure and function of the target proteins, potentially altering their activity and the biological processes they are involved in.

Biochemical Pathways

It is known that the compound can influence the production of reactive oxygen species (ros), which play a key role in various cellular processes, including cell signaling, apoptosis, and immune response . Disturbances in ROS production can lead to oxidative stress, which is associated with various diseases.

Pharmacokinetics

The compound’s interaction with lipophilic amino acids suggests that it may be well-absorbed and distributed throughout the body

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with multiple targets and pathways. The compound has been associated with various biological activities, including antioxidant, antiviral, and antimalarial effects . It may also have potential as a chemotherapeutic agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, external factors such as smoke, diet, alcohol, and certain drugs can affect the body’s redox equilibrium, potentially influencing the compound’s antioxidant activity . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and pH .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide typically involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide undergoes various chemical reactions,

Propiedades

IUPAC Name |

N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS/c17-15(11-6-2-1-3-7-11)16-14-10-12-8-4-5-9-13(12)18-14/h1-3,6-7,10H,4-5,8-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIITUAGSKFHPMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

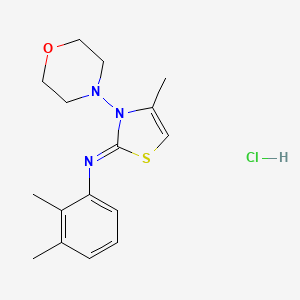

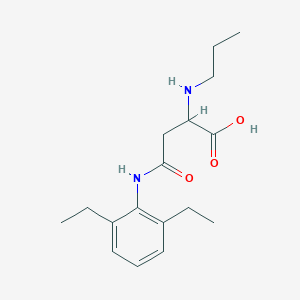

![Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2979568.png)

![[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol](/img/structure/B2979569.png)

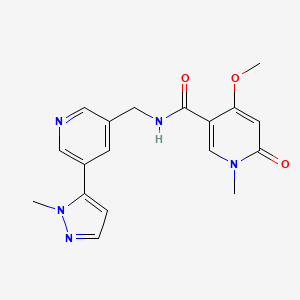

![(N'E,N'''E)-4,4'-oxybis(N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide)](/img/structure/B2979576.png)

![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/structure/B2979585.png)

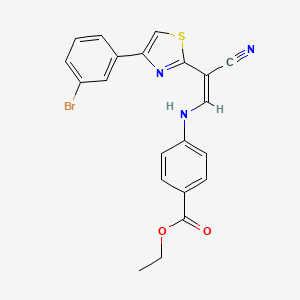

![2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid](/img/structure/B2979589.png)

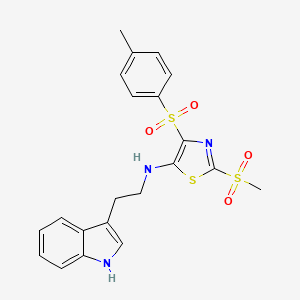

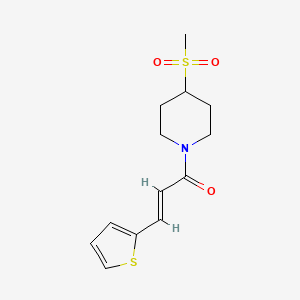

![(4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2979591.png)